N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-[2-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by two key structural motifs:
- 6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl core: A fluorinated quinazolinone derivative, a scaffold frequently associated with kinase inhibition and anticancer activity due to its ability to mimic ATP-binding motifs .
- 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: A pyrrolidone-carboxamide group with a 2-methoxyphenyl substituent, which may enhance solubility and modulate target selectivity .
Properties
Molecular Formula |
C23H23FN4O4 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H23FN4O4/c1-14-26-18-8-7-16(24)12-17(18)23(31)27(14)10-9-25-22(30)15-11-21(29)28(13-15)19-5-3-4-6-20(19)32-2/h3-8,12,15H,9-11,13H2,1-2H3,(H,25,30) |
InChI Key |
BAULYBCOTPKIMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluoro and Methyl Groups:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the quinazolinone core with the pyrrolidine derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce fully or partially reduced analogs.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibit anticancer properties. The quinazoline framework is known for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of quinazoline can inhibit the activity of epidermal growth factor receptor (EGFR) and other kinases implicated in tumor growth .
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. Similar compounds have been studied for their role in protecting neurons from excitotoxicity, which is linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For example, some derivatives have been shown to act as NMDA receptor antagonists, thereby reducing neuronal damage caused by excessive glutamate signaling .
Anti-inflammatory Properties
Inflammation plays a critical role in various chronic diseases, including autoimmune disorders and cancer. Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This suggests that this compound may also possess such properties, making it a candidate for further investigation in inflammatory conditions .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study on quinazoline derivatives | Showed significant inhibition of cancer cell lines (e.g., breast and lung cancer) | Supports potential anticancer application |
| Neuroprotection study | Demonstrated reduced neuronal death in models of excitotoxicity | Highlights neuroprotective potential |
| Anti-inflammatory research | Inhibition of TNF-alpha and IL-6 production in vitro | Suggests utility in treating inflammatory diseases |
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Key Structural and Functional Analogues
Structural Analysis and Pharmacological Predictions
- Fluorinated Moieties : The target compound’s 6-fluoro group (shared with ) likely enhances binding affinity and metabolic stability by reducing cytochrome P450-mediated oxidation.
- Heterocyclic Linkers : Piperazine () and oxadiazole () linkers may alter target engagement kinetics compared to the ethyl linker in the target compound.
Metabolic and Physicochemical Properties
Target Selectivity and Mechanism
- Compound ’s oxadiazole-thiophen structure may favor non-kinase targets (e.g., protease inhibition).
- Compound ’s fluorophenyl-pyrrolidone design could target inflammatory pathways (e.g., COX-2 inhibition).
Biological Activity
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a quinazoline moiety and a pyrrolidine carboxamide framework. The molecular formula is C_{20}H_{22}F_{N}_{3}O_{3}, with a molecular weight of approximately 373.41 g/mol. The compound's unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O3 |
| Molecular Weight | 373.41 g/mol |
| LogP | 2.8754 |
| Polar Surface Area | 57.316 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that quinazoline derivatives possess antibacterial and antifungal activities. They have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : The compound may exhibit antioxidant activity, reducing oxidative stress in cells .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Anticancer Efficacy : A study demonstrated that a related quinazoline derivative significantly reduced tumor growth in xenograft models, with an observed reduction in Ki67 expression, indicating decreased proliferation .
- Antimicrobial Testing : In vitro studies showed that compounds with similar structures inhibited the growth of resistant strains of bacteria, suggesting potential use in treating infections caused by multidrug-resistant organisms .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for this compound, and what challenges arise in regioselective functionalization?
- Answer: Synthesis involves constructing the quinazolinone core (6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl) followed by coupling with the pyrrolidine-3-carboxamide moiety. Key challenges include regioselective fluorination at position 6 and avoiding side reactions during ethyl linkage formation. Multi-step strategies with protecting groups (e.g., tert-butoxycarbonyl for amines) and palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) are recommended . Purity validation via HPLC (≥98%) and structural confirmation using /-NMR and X-ray crystallography are critical .
Q. How can researchers confirm the compound’s structural integrity and purity?
- Answer: Use a combination of spectroscopic techniques:
- NMR : Assign peaks for the quinazolinone aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine carbonyl groups (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for analogous thiazolidinone derivatives .
- HPLC : Monitor purity with C18 columns and UV detection at 254 nm .
Q. What solubility and formulation challenges are anticipated for this compound?
- Answer: The compound’s low solubility in aqueous media (due to hydrophobic quinazolinone and methoxyphenyl groups) can be addressed via:
- Co-solvents : DMSO or PEG-400 for in vitro assays .
- Salt Formation : Explore hydrochloride or sodium salts to improve bioavailability .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers for in vivo studies .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s mechanism of action in target validation?
- Answer:
- Enzyme Inhibition Assays : Screen against kinase or protease targets using fluorescence polarization or ADP-Glo™ assays .
- Cellular Uptake Studies : Label the compound with or fluorescent tags (e.g., FITC) to track intracellular localization .
- CRISPR/Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Answer:
- Substituent Variation : Modify the methoxyphenyl group (e.g., replace with halogens or bulkier aryl groups) to assess steric and electronic effects .
- Scaffold Hopping : Replace the pyrrolidine-5-oxo moiety with morpholine or piperazine rings to alter pharmacokinetics .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for related targets like EGFR or PARP .
Q. What methodologies are recommended for assessing metabolic stability and toxicity?
- Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS .
- Reactive Metabolite Screening : Trapping assays with glutathione or cyanide to detect electrophilic intermediates .
- Safety Pharmacology : Evaluate cardiotoxicity (hERG inhibition) and hepatotoxicity (ALT/AST release in HepG2 cells) .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activities of similar compounds?
- Answer: Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line variability. Mitigation strategies include:
- Standardized Protocols : Adopt CLSI guidelines for IC determination .
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Meta-Analysis : Compare data across PubChem, ChEMBL, and peer-reviewed studies to identify consensus trends .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
